

Cross-validation of results obtained with (1-Methylhexyl)ammonium sulphate

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Compound of Interest

(1-Methylhexyl)ammonium
sulphate

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Cross-Validation of (1-Methylhexyl)ammonium Sulphate: A Comparative Guide

(1-Methylhexyl)ammonium sulphate, a quaternary ammonium salt, finds utility across various research and development sectors owing to its surfactant, antimicrobial, and protein precipitation properties. This guide provides a comparative analysis of its performance against other relevant compounds, supported by generalized experimental data and detailed protocols for cross-validation.

Section 1: Surfactant Properties

(1-Methylhexyl)ammonium sulphate's amphiphilic nature, characterized by a C7 alkyl chain, allows it to reduce surface tension at air-water interfaces and form micelles in solution. These properties are crucial in applications such as detergents, emulsifiers, and in biological assays.

Comparison with Other Alkyl Ammonium Sulphates

The efficacy of a surfactant is often correlated with its alkyl chain length. Generally, for quaternary ammonium compounds, antimicrobial and surfactant properties tend to increase with chain length up to an optimal point (typically C12-C14), after which they may decrease.[1]

Table 1: Comparison of Expected Surfactant Properties of Alkyl Ammonium Sulphates



Property	(1- Methylhexyl)a mmonium Sulphate (C7)	Octyl Ammonium Sulphate (C8)	Dodecyl Ammonium Sulphate (C12)	Hexadecyl Ammonium Sulphate (C16)
Critical Micelle Concentration (CMC)	Higher	Moderate	Lower	Lowest
Surface Tension at CMC	Higher	Moderate	Lower	Lowest
Wetting Ability	Moderate	Good	Excellent	Good
Foaming Capacity	Moderate	Good	Excellent	Moderate

Note: This table is based on general trends observed for quaternary ammonium surfactants. Specific values for **(1-Methylhexyl)ammonium sulphate** are not readily available in published literature.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and surface tension of a surfactant solution can be determined using a tensiometer.

Materials:

- (1-Methylhexyl)ammonium sulphate
- Distilled or deionized water
- Tensiometer with a platinum ring or plate
- A series of clean glass beakers
- Magnetic stirrer and stir bars

Procedure:



- Prepare a stock solution of (1-Methylhexyl)ammonium sulphate in distilled water.
- Create a series of dilutions from the stock solution, covering a wide range of concentrations.
- For each concentration, measure the surface tension using the tensiometer at a constant temperature.
- Plot the surface tension as a function of the logarithm of the surfactant concentration.
- The point at which the surface tension plateaus indicates the formation of micelles.[2] The concentration at this point is the CMC.[2]

Section 2: Antimicrobial Activity

Quaternary ammonium salts exert their antimicrobial effect by disrupting the cell membranes of microorganisms.[3] The length of the alkyl chain is a critical determinant of this activity.

Comparison with Other Quaternary Ammonium Compounds

Research indicates that quaternary ammonium salts with alkyl chain lengths between C10 and C14 often exhibit the highest antimicrobial activity against a broad spectrum of bacteria and fungi.[1] Compounds with shorter chains, such as the C7 chain of **(1-Methylhexyl)ammonium sulphate**, are generally expected to have lower efficacy.

Table 2: Comparison of Expected Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

Microorganism	(1- Methylhexyl)ammo nium Sulphate (C7) (Expected MIC)	C12-Quaternary Ammonium Compound (Typical MIC)	C16-Quaternary Ammonium Compound (Typical MIC)
Staphylococcus aureus	Higher	0.24 - 3.91 μg/mL[1]	Higher
Escherichia coli	Higher	0.24 - 3.91 μg/mL[1]	Higher
Candida albicans	Higher	0.24 - 0.98 μg/mL[1]	Higher



Note: This table presents expected relative performance based on established structure-activity relationships for quaternary ammonium compounds. Specific MIC values for (1-Methylhexyl)ammonium sulphate are not widely documented.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent can be determined using the broth microdilution method.[4] [5]

Materials:

- (1-Methylhexyl)ammonium sulphate
- Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)
- Sterile 96-well microplates
- Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Spectrophotometer or microplate reader

Procedure:

- Prepare a stock solution of (1-Methylhexyl)ammonium sulphate in a suitable solvent and sterilize by filtration.
- Perform a serial two-fold dilution of the compound in the growth medium across the wells of a 96-well plate.
- Prepare a standardized inoculum of the test microorganism.
- Add the inoculum to each well of the microplate. Include positive (microorganism and medium) and negative (medium only) controls.
- Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).



• The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Section 3: Protein Precipitation

(1-Methylhexyl)ammonium sulphate can be used as a reagent in biochemical assays, particularly for the precipitation of proteins. This application leverages the "salting out" effect, where high concentrations of salt reduce the solubility of proteins.

Comparison with Ammonium Sulphate

Ammonium sulphate is the most commonly used salt for protein precipitation due to its high solubility and stabilizing effect on protein structure.[6][7] **(1-Methylhexyl)ammonium sulphate**, with its hydrophobic alkyl chain, introduces a hydrophobic component to the precipitation process. This may offer a different selectivity in protein fractionation compared to the purely kosmotropic effect of ammonium sulphate.

Table 3: Conceptual Comparison of Protein Precipitation Agents

Feature	(1-Methylhexyl)ammonium Sulphate	Ammonium Sulphate
Primary Mechanism	Salting out with hydrophobic interactions	Salting out (kosmotropic effect)
Selectivity	Potentially different based on protein surface hydrophobicity	Based on overall protein solubility at high ionic strength
Potential for Denaturation	Higher risk due to surfactant nature	Lower risk, generally stabilizes protein structure
Downstream Compatibility	May require removal for certain chromatographic techniques	Well-established removal protocols (e.g., dialysis, gel filtration)[6]

Experimental Protocol: Comparative Protein Precipitation

Materials:



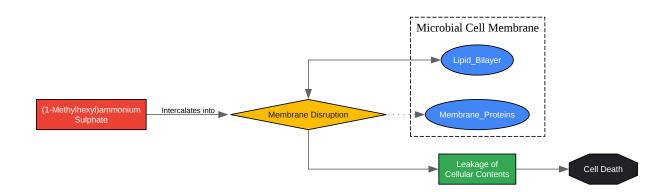
- (1-Methylhexyl)ammonium sulphate
- Ammonium sulphate
- Protein solution (e.g., cell lysate, serum)
- Appropriate buffer solution
- Centrifuge and centrifuge tubes
- Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)
- SDS-PAGE equipment for protein analysis

Procedure:

- Divide the protein solution into several aliquots.
- To each aliquot, slowly add increasing concentrations of either (1-Methylhexyl)ammonium sulphate or ammonium sulphate while stirring at 4°C.
- Allow the precipitation to proceed for a set time (e.g., 30-60 minutes) at 4°C.
- Centrifuge the samples to pellet the precipitated protein.
- · Carefully remove the supernatant.
- Resuspend the protein pellets in a minimal amount of buffer.
- Quantify the protein concentration in each resuspended pellet.
- Analyze the protein composition of each fraction by SDS-PAGE to compare the precipitation profiles.

Visualizations

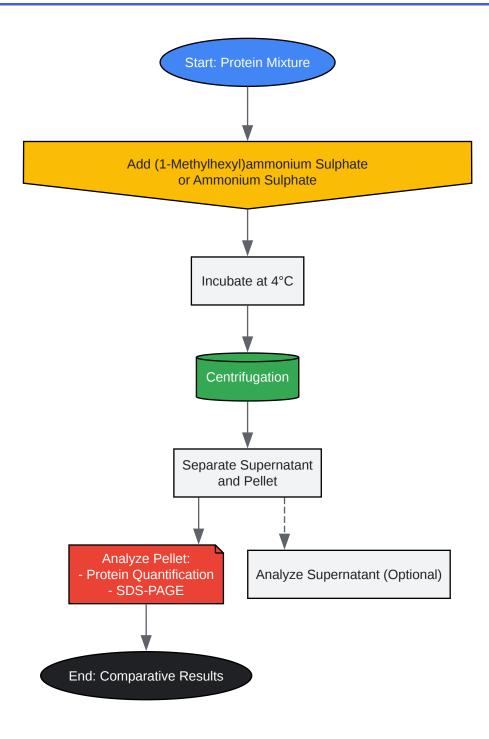




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Caption: Antimicrobial Mechanism of (1-Methylhexyl)ammonium Sulphate.

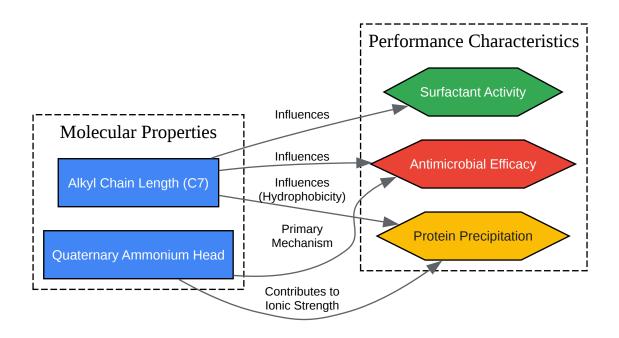




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Caption: Workflow for Comparative Protein Precipitation.





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Caption: Structure-Function Relationship of (1-Methylhexyl)ammonium Sulphate.

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